molecular formula C24H25NO B037464 Dmatu CAS No. 118495-18-4

Dmatu

Cat. No.: B037464
CAS No.: 118495-18-4
M. Wt: 343.5 g/mol
InChI Key: CJVMFEWWYSIBSV-CIEVZJJWSA-N
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Description

Dimethylallyl tryptophan synthase (DMATS) is an enzyme that catalyzes the prenylation of tryptophan, leading to the formation of dimethylallyl tryptophan. This compound is a key intermediate in the biosynthesis of various natural products, including ergot alkaloids and other prenylated indole derivatives. These compounds exhibit a wide range of biological activities and have significant pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylallyl tryptophan typically involves the enzymatic prenylation of tryptophan using dimethylallyl diphosphate as the prenyl donor. The reaction is catalyzed by dimethylallyl tryptophan synthase, which facilitates the transfer of the dimethylallyl group to the indole ring of tryptophan. The reaction conditions generally include a buffered aqueous solution with an optimal pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C .

Industrial Production Methods

Industrial production of dimethylallyl tryptophan involves the use of recombinant microorganisms engineered to overexpress dimethylallyl tryptophan synthase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of the desired product. The process includes fermentation, followed by extraction and purification of dimethylallyl tryptophan from the culture medium .

Chemical Reactions Analysis

Types of Reactions

Dimethylallyl tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylallyl tryptophan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethylallyl tryptophan involves the prenylation of the indole ring of tryptophan by dimethylallyl tryptophan synthase. This enzyme catalyzes the transfer of the dimethylallyl group from dimethylallyl diphosphate to the C-4 position of the indole ring, forming dimethylallyl tryptophan. The prenylation increases the lipophilicity and binding affinity of the compound to target proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylallyl tryptophan is unique due to its specific prenylation pattern and the biological activities it imparts to the resulting natural products. The dimethylallyl group enhances the compound’s lipophilicity and binding affinity to target proteins, making it a valuable intermediate in the biosynthesis of bioactive compounds .

Properties

IUPAC Name

(1S,4R,7R,11S)-2-benzhydryl-11-methyl-2-azatricyclo[5.3.1.04,11]undec-9-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-24-19-13-8-14-21(24)25(23(26)20(24)16-15-19)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-12,14,19-22H,13,15-16H2,1H3/t19-,20-,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVMFEWWYSIBSV-CIEVZJJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC1C(=O)N(C2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H]3CC[C@H]1C(=O)N([C@H]2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922690
Record name 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118495-18-4
Record name 3-Diphenylmethyl-11-methyl-3-azatricyclo(6.2.1.0(4,11))undec-5-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118495184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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